molecular formula C21H18ClN3O2S B2528615 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 370855-17-7

2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2528615
CAS No.: 370855-17-7
M. Wt: 411.9
InChI Key: WPYXYLDPUCWLMK-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyridinone-sulfanyl acetamide class, characterized by a 1,4,5,6-tetrahydropyridin-2-yl core substituted with a 4-chlorophenyl group at position 4, a cyano group at position 3, and a sulfanyl-acetamide side chain.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-13-4-2-3-5-18(13)24-20(27)12-28-21-17(11-23)16(10-19(26)25-21)14-6-8-15(22)9-7-14/h2-9,16H,10,12H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYXYLDPUCWLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the tetrahydropyridinone ring, sulfanyl-acetamide linkage, and N-aryl groups. Key comparisons are outlined below:

Substituent Variations on the Tetrahydropyridinone Ring

  • Fluorine’s smaller atomic radius may reduce steric hindrance compared to chlorine .

Modifications in the Sulfanyl-Acetamide Side Chain

  • Dichlorophenyl Substitution: In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, the dihydropyrimidinone core and dichlorophenyl group confer higher melting points (230°C) compared to tetrahydropyridinone analogs, suggesting stronger intermolecular forces .
  • Ethoxy-Methoxyphenyl Derivatives: The introduction of 4-ethoxy-3-methoxyphenyl and phenyl groups (e.g., 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide) enhances steric complexity, likely affecting pharmacokinetic profiles .

N-Aryl Group Modifications

Compound N-Aryl Group Key Effects Reference
Target Compound 2-Methylphenyl Moderate steric hindrance; balances lipophilicity and solubility. -
2-{[3-Cyano-4-(4-fluorophenyl)... Phenyl Reduced steric bulk; potential for increased metabolic oxidation.
2-{[3-Cyano-4-(2-furyl)... 4-Fluorophenyl Enhanced polarity; possible improved aqueous solubility.
2-[(4-Methyl-6-oxo... 2,3-Dichlorophenyl High lipophilicity; potential for prolonged half-life.

Research Findings and Bioactivity Insights

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from related structures:

  • Ferroptosis Induction: Analogs with chloro/fluorophenyl groups may act as ferroptosis inducers (FINs) in cancer cells, as seen in studies on oral squamous cell carcinoma (OSCC) .
  • Antimicrobial Potential: Sulfanyl-acetamide derivatives, such as those synthesized via diazonium coupling (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide), exhibit antimicrobial activity, suggesting a broader pharmacological scope .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (hereafter referred to as the compound) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C20H18ClN3O2S
  • Molecular Weight : 403.89 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

The compound exhibits biological activity primarily through its interaction with various molecular targets, including kinases and other proteins involved in cellular signaling pathways. Its structure suggests potential for inhibition of specific kinases, which are critical in cancer progression and other diseases.

Anticancer Properties

Research has indicated that the compound may possess significant anticancer properties. In a study involving glioblastoma cell lines, it was observed that the compound inhibited cell proliferation and induced apoptosis in cancer cells while showing reduced toxicity towards normal cells. The mechanism appears to involve the inhibition of the AKT signaling pathway, which is often dysregulated in cancers.

Cell Line EC50 (μM) Effect
U87MG12Inhibition of growth
C615Induction of apoptosis
U25110Reduction in neurosphere formation

Kinase Inhibition

The compound has been screened against multiple kinases with promising results. Notably, it demonstrated low micromolar activity against AKT2/PKBβ, an important kinase involved in cell survival and proliferation.

Kinase IC50 (μM) Selectivity
AKT114Moderate selectivity
AKT212High selectivity
ERK1/220Low selectivity

Case Studies

  • Study on Glioblastoma Cells
    • In vitro studies demonstrated that treatment with the compound led to a significant decrease in cell viability in glioblastoma cell lines (U87MG and U251). The study highlighted its potential as a therapeutic agent for treating aggressive brain tumors.
  • Cytotoxicity Assessment
    • A cytotoxicity study revealed that the compound exhibited lower toxicity levels against non-cancerous cells compared to its effects on cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications.

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